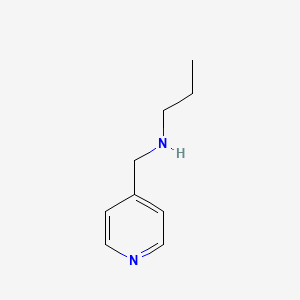
N-(pyridin-4-ylmethyl)propan-1-amine
Vue d'ensemble
Description
N-(pyridin-4-ylmethyl)propan-1-amine, also known as NPMPA, is an organic compound commonly used in scientific research and laboratory experiments. It is a derivative of pyridine, a heterocyclic aromatic compound. NPMPA is most commonly used as a reactant in organic synthesis, as a catalyst for various reactions, and as an intermediate in the production of other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Applications De Recherche Scientifique
-
Pharmaceutical and Biological Properties
- Field : Pharmaceutical Chemistry
- Application : Propargylamines, a class of compounds with many pharmaceutical and biological properties, have been used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Derivatives such as pargyline, rasagiline, and selegiline are particularly notable .
- Methods : The synthesis of these compounds is achieved through various synthetic approaches, including A3 and KA2 coupling reactions .
- Results : These compounds have shown promising results in the treatment of neurodegenerative diseases. For example, pargyline acts as an irreversible selective MAO-B inhibitor drug, which is useful for treating type 1 diabetes and associated cardiovascular complications .
-
Non-linear Optics
- Field : Material Science
- Application : Compounds similar to “N-(pyridin-4-ylmethyl)propan-1-amine” have been used in the development of materials with non-linear optical properties . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods : The molecules are incorporated as guests into layered inorganic compounds, which serve as the host carriers . The intercalated molecules are placed between SO3H groups of the host layers .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the guests in the final models illustrate the potential use of these materials in non-linear optics .
-
Anti-tubercular Agents
- Field : Pharmaceutical Chemistry
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods : The compounds were synthesized and then tested for their anti-tubercular activity .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Non-linear Optical Properties
- Field : Material Science
- Application : Compounds similar to “N-(pyridin-4-ylmethyl)propan-1-amine” have been used in the development of materials with non-linear optical properties . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods : The molecules are incorporated as guests into layered inorganic compounds, which serve as the host carriers .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the guests in the final models illustrate the potential use of these materials in non-linear optics .
-
Anti-tubercular Agents
- Field : Pharmaceutical Chemistry
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods : The compounds were synthesized and then tested for their anti-tubercular activity .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Non-linear Optical Properties
- Field : Material Science
- Application : Compounds similar to “N-(pyridin-4-ylmethyl)propan-1-amine” have been used in the development of materials with non-linear optical properties . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods : The molecules are incorporated as guests into layered inorganic compounds, which serve as the host carriers .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the guests in the final models illustrate the potential use of these materials in non-linear optics .
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-5-11-8-9-3-6-10-7-4-9/h3-4,6-7,11H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSCVLYVYOYYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405883 | |
| Record name | N-(pyridin-4-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)propan-1-amine | |
CAS RN |
70065-81-5 | |
| Record name | N-(pyridin-4-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)
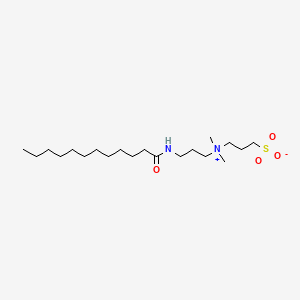
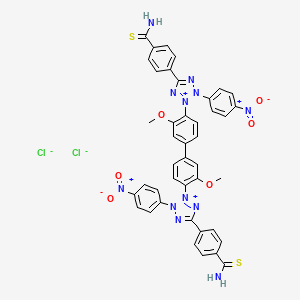
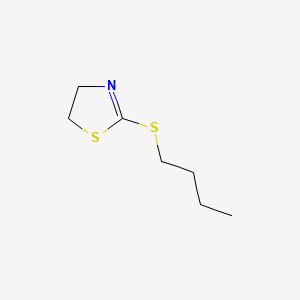
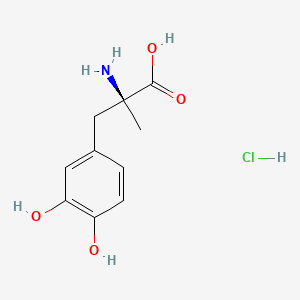
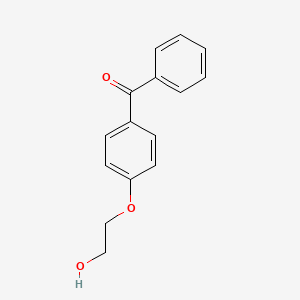
![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)
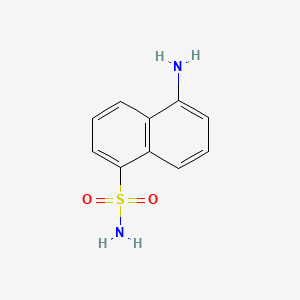
![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)
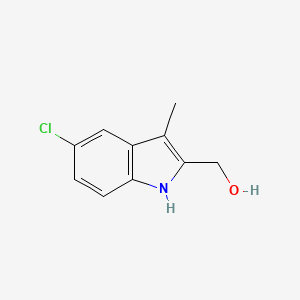
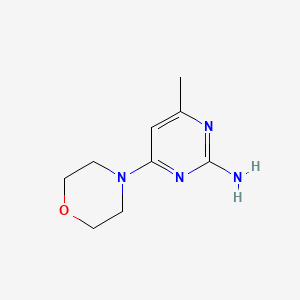
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)
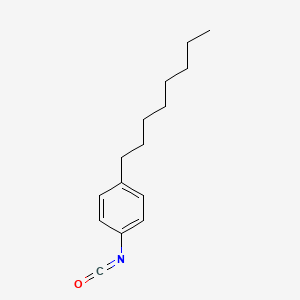
![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)